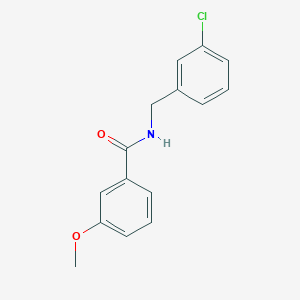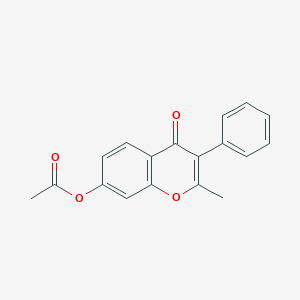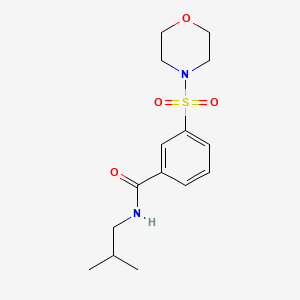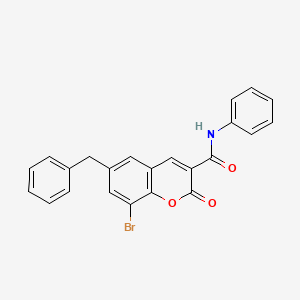![molecular formula C26H15Cl2NO2 B4966870 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)
3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one, also known as DCBQ, is a synthetic compound that belongs to the class of benzoquinolines. It has been extensively studied for its potential use in scientific research due to its unique chemical properties. DCBQ has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer development. This compound has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory and immune responses. It has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress-induced damage. Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to possess potent antioxidant activity, which can protect cells from oxidative stress-induced damage. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, allowing for large-scale production. It has also been extensively studied for its potential use in scientific research, and its biological activities have been well-characterized. However, there are also limitations to the use of this compound in lab experiments. It may have off-target effects, and its mechanism of action is not fully understood. In addition, its use may be limited by its toxicity and solubility properties.
Direcciones Futuras
There are several future directions for the study of 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one. One area of research is the development of this compound analogs with improved biological activities and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its toxicity. Finally, the use of this compound in animal models of disease may provide further insights into its potential therapeutic applications.
Métodos De Síntesis
3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one can be synthesized through a multi-step process involving the condensation of 2,4-dichlorobenzaldehyde with 1,3-cyclohexanedione, followed by cyclization using ammonium acetate and acetic acid. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one has been extensively studied for its potential use in scientific research. It has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to possess potent antioxidant activity, which can protect cells from oxidative stress-induced damage. In addition, this compound has been shown to possess anticancer activity, inhibiting the growth of various cancer cell lines.
Propiedades
IUPAC Name |
12-(2,4-dichlorophenyl)-9-oxa-13-azapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,15,17,19,21-nonaen-10-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15Cl2NO2/c27-15-10-11-17(19(28)13-15)25-24-23(18-7-3-4-8-21(18)31-26(24)30)22-16-6-2-1-5-14(16)9-12-20(22)29-25/h1-13,25,29H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAOPFRUFFXGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C(N3)C5=C(C=C(C=C5)Cl)Cl)C(=O)OC6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)
![2-{[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4966807.png)
![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4966809.png)
![3-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966827.png)

![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone](/img/structure/B4966838.png)

![N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine](/img/structure/B4966850.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)


![1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4966876.png)
